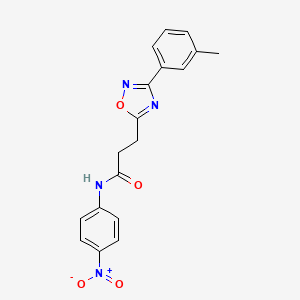![molecular formula C20H18N4O2 B7714323 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7714323.png)
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. This compound was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Anticancer Potential
The synthesis of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide has been explored . Researchers have investigated its antineoplastic effects, particularly in vitro models of chronic leukemia. The compound’s impact on cancer cell lines, such as K562, merits further investigation .
Immunomodulation
Immunomodulatory properties are crucial for therapeutic interventions. This compound may influence immune responses, affecting cytokine production, T-cell activation, or immune cell proliferation. Investigating its immunomodulatory potential could lead to novel therapies .
Anti-Inflammatory Activity
Given its structural features, N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide might exhibit anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways, such as NF-κB or COX-2 inhibition .
Kinase Inhibition
Pyrazoloquinolines often interact with kinases. Investigate whether this compound inhibits specific kinases involved in disease pathways (e.g., cancer-related kinases, MAPKs, or PI3K/Akt). Such inhibition could have therapeutic implications .
Photophysical Properties
Understanding the photophysical behavior of this compound is essential. Researchers should explore its absorption and emission spectra, quantum yield, and fluorescence lifetime. These properties can guide applications in imaging, sensors, or optoelectronics .
Drug Design and Optimization
Use N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide as a scaffold for drug design. Modify its substituents to enhance selectivity, bioavailability, or pharmacokinetics. Computational studies can guide rational modifications .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-b]quinoline derivatives, have been used as pharmaceutical agents and as inhibitors of oncogenic ras .
Mode of Action
It is likely that it interacts with its targets, possibly oncogenic ras proteins, to inhibit their function . This could result in changes to cellular signaling pathways, potentially leading to the inhibition of cell proliferation in cancerous cells.
Biochemical Pathways
Given its potential role as an inhibitor of oncogenic ras, it may impact pathways related to cell proliferation and survival .
Action Environment
For instance, heating was necessary to obtain a significant yield of a similar compound .
Propiedades
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-8-9-13-11-15-18(23-24(2)19(15)21-16(13)10-12)22-20(25)14-6-4-5-7-17(14)26-3/h4-11H,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXRDBQZLHIWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-1,7-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)

![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)



